molecular formula C12H18N2O2S B181448 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109099-69-6

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B181448
CAS No.: 109099-69-6
M. Wt: 254.35 g/mol
InChI Key: YCXPHUHJDQRZRT-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline typically involves the reaction of 4-nitroaniline with 2-methylpiperidine in the presence of a sulfonylating agent . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is unique due to the presence of both the sulfonyl and piperidine groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPHUHJDQRZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389396
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109099-69-6
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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